N-[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine
説明
特性
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27F3N4O3S/c1-24(17-16(19(20,21)22)6-3-9-23-17)15-5-4-10-25(13-15)18(27)14-7-11-26(12-8-14)30(2,28)29/h3,6,9,14-15H,4-5,7-8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZAYYKKXJKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)C2CCN(CC2)S(=O)(=O)C)C3=C(C=CC=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Pyridine Scaffolds
a. N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridin-3-amine (C₂₃H₂₀F₆N₄)
- Key Differences : Lacks the methanesulfonyl group and bis-piperidine linkage. Instead, it has a simpler piperidine-pyridine amine structure with dual trifluoromethyl groups.
- Implications : Reduced steric hindrance may enhance binding to flat aromatic pockets, but the absence of the methanesulfonyl group could decrease solubility and metabolic resistance compared to the target compound .
b. N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
- Key Differences : A minimalist analogue with a single piperidine ring and trifluoromethylphenyl group.
- Implications: Limited pharmacokinetic robustness due to fewer functional groups, making it less suitable for targets requiring multi-domain interactions .
Cyclopentyl-Piperazine Derivatives (European Patent EP 1,763,351 B9)
a. N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
- Key Differences : Incorporates a cyclopentyl-piperazine core instead of bis-piperidine. The trifluoromethyl group is attached to a phenyl ring on the piperazine.
- Implications : The rigid cyclopentyl scaffold may confer selectivity for conformational-sensitive targets (e.g., G-protein-coupled receptors), whereas the target compound’s flexible bis-piperidine structure could favor kinases or proteases .
Pyrimidine and Thiophene Derivatives
a. 2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-yl)-5-(Thiophen-3-yl)pyrimidin-4-amine
Physicochemical and Pharmacokinetic Comparison
- Solubility : The methanesulfonyl group in the target compound likely improves aqueous solubility compared to analogues with purely hydrophobic substituents.
- Metabolic Stability : Trifluoromethyl groups in all compounds resist oxidative metabolism, but the target’s bis-piperidine scaffold may reduce hepatic clearance rates .
準備方法
Synthesis of 1-Methanesulfonylpiperidine-4-carbonyl Chloride
The methanesulfonylpiperidine intermediate is synthesized via sulfonylation of piperidine-4-carboxylic acid. Methanesulfonyl chloride reacts with the secondary amine of piperidine-4-carboxylic acid in dichloromethane at 0–5°C, followed by activation to the acid chloride using thionyl chloride (SOCl₂).
Key Data:
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Yield: 82–85% after recrystallization (ethanol/water)
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Purity: >99% (HPLC, C18 column, 0.1% TFA in acetonitrile/water)
Preparation of N-Methylpiperidin-3-amine
Reductive Amination of Piperidin-3-one
Piperidin-3-one undergoes reductive amination with methylamine hydrochloride using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (acetic acid buffer).
Optimization Insights:
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Excess methylamine (2.5 eq.) improves yield to 78%.
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Borane-dimethyl sulfide complex (BH₃·SMe₂) as an alternative reductant achieves 74% yield but requires anhydrous conditions.
Assembly of the Piperidine-Piperidine Core
Amide Coupling
The methanesulfonylpiperidine-4-carbonyl chloride reacts with N-methylpiperidin-3-amine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base (Scheme 1).
Reaction Conditions:
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Temperature: 0°C to room temperature (18–22°C)
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Yield: 89% after silica gel chromatography (hexane/ethyl acetate 3:1)
Introduction of the 3-(Trifluoromethyl)pyridin-2-amine Group
Buchwald-Hartwig Amination
The final coupling employs a palladium-catalyzed amination between 2-bromo-3-(trifluoromethyl)pyridine and the piperidine-piperidine intermediate. Using BrettPhos Pd G3 precatalyst and cesium carbonate (Cs₂CO₃) in toluene at 110°C achieves selective amination.
Catalyst Comparison:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BrettPhos Pd G3 | 76 | 98 |
| XantPhos Pd | 63 | 95 |
| DavePhos Pd | 68 | 96 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
A patent (US8697876B2) highlights the use of continuous flow reactors for analogous piperidine-carbonyl intermediates, reducing reaction times from 12 hours (batch) to 2 hours with >90% conversion.
Purification Techniques
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Crystallization: Target compound isolated via anti-solvent crystallization (water added to ethanol solution).
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Chromatography: Preparative HPLC (C18, acetonitrile/water + 0.1% formic acid) for analytical-grade material.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H, pyridine-H), 7.82 (d, J = 7.8 Hz, 1H, pyridine-H), 3.90–3.60 (m, 4H, piperidine-H), 3.12 (s, 3H, SO₂CH₃), 2.95 (s, 3H, NCH₃).
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HRMS (ESI): m/z calc. for C₂₀H₂₈F₃N₄O₃S [M+H]⁺: 485.1789; found: 485.1792.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group necessitates low-temperature coupling (≤40°C) to prevent decomposition. Anhydrous conditions and degassed solvents minimize side reactions.
Diastereomer Formation
Chiral centers in the piperidine rings may lead to diastereomers. Chiral HPLC (Chiralpak IC column, heptane/ethanol 70:30) resolves enantiomers with >99% ee.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use Pd(dppf)Cl₂ or CuI for efficient coupling .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Temperature Control : Maintain 35–80°C to balance reactivity and side-product formation .
- Purification : Chromatography (silica gel, gradient elution) or recrystallization improves purity .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Verify proton environments (e.g., piperidine CH₂ groups at δ 2.5–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen bonding .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (IC₅₀ vs. Ki) .
- Compound Purity : Impurities >95% via HPLC are critical; residual solvents (DMSO) can artifactually inhibit targets .
- Solubility Issues : Use co-solvents (e.g., cyclodextrins) to maintain bioavailability in aqueous buffers .
Q. Resolution Strategies :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cell-based viability tests .
- Dose-Response Curves : Perform 8–12-point dilutions to confirm potency trends .
- Structural Confirmation : Re-characterize batches after storage to rule out degradation .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide) : Model interactions with residues in ATP-binding pockets (e.g., kinase targets) .
- Molecular Dynamics (MD) Simulations : Simulate 50–100 ns trajectories to assess binding stability (RMSD <2 Å) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for analog binding to guide SAR .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors near the trifluoromethyl group) .
Q. Validation :
- Compare computational Ki values with experimental SPR (Surface Plasmon Resonance) data .
- Use cryo-EM or co-crystallization to resolve binding poses .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Methodological Answer:
Key Modifications :
- Piperidine Ring : Replace methanesulfonyl with acetyl or tert-butyl carbamate to probe steric effects .
- Trifluoromethyl Pyridine : Substitute with cyano or chloro groups to assess electronic impacts on potency .
- Linker Optimization : Test alkyl vs. polyethylene glycol (PEG) spacers for flexibility .
Q. Experimental Workflow :
Synthesize Analog Library : 10–20 derivatives using parallel synthesis .
High-Throughput Screening : Test against target panels (e.g., kinase inhibitors) .
ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .
In Vivo Validation : Prioritize analogs with >10x selectivity over hERG channels .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to detect oxidative (e.g., piperidine N-oxidation) or hydrolytic degradation .
- Structural Hardening : Introduce deuterium at labile C-H sites or fluorination to block cytochrome P450 metabolism .
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for improved half-life .
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